2-Methyl-4-oxo-4-(p-tolyl)butyric acid
Description
This structure differentiates it from simpler butyric acid derivatives, such as methyl butyrate or ethyl butyrate, by introducing both steric and electronic modifications. The compound is listed in commercial catalogs (e.g., Shanghai PI Chemical Co.) alongside analogs like 2-Methyl-4-oxo-4-(3'-fluorophenyl)butyric acid and 2-Methyl-4-oxo-4-(4'-trifluoromethylphenyl)butyric acid . Its applications are likely in pharmaceutical or chemical synthesis, given the structural complexity and functional groups that may interact with biological targets or serve as intermediates.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-3-5-10(6-4-8)11(13)7-9(2)12(14)15/h3-6,9H,7H2,1-2H3,(H,14,15) |
InChI Key |
UEOKILRKFFJCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The para-tolyl group in 2-Methyl-4-oxo-4-(p-tolyl)butyric acid contributes to its hydrophobicity compared to derivatives with polar substituents. For example:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Impact on Properties |
|---|---|---|---|---|
| This compound | C₁₂H₁₄O₃ | ~206.24* | p-Tolyl (methylphenyl) | Increased lipophilicity; moderate electron-donating effects |
| 2-Methyl-4-oxo-4-(3'-fluorophenyl)butyric acid | C₁₁H₁₁FO₃ | 210.20 | 3'-Fluorophenyl | Enhanced acidity (electron-withdrawing F); improved metabolic stability |
| 2-Methyl-4-oxo-4-(4'-trifluoromethylphenyl)butyric acid | C₁₂H₁₁F₃O₃ | 260.21 | 4'-Trifluoromethylphenyl | Strong electron-withdrawing effects; higher thermal stability |
*Calculated based on analogs in .
- Electron-Donating vs. In contrast, fluorine and trifluoromethyl groups withdraw electrons, increasing the compound’s acidity and altering its interaction with enzymes or receptors .
- Solubility : Fluorinated derivatives may exhibit lower aqueous solubility due to increased hydrophobicity, whereas the trifluoromethyl group’s bulkiness could hinder crystallization .
Research Findings and Industrial Relevance
- Extraction and Synthesis : High-pressure CO₂ extraction methods, effective for butyric acid recovery (50 bar CO₂ improved distribution coefficient to 0.42), could be adapted for purifying this compound, though its higher molecular weight may necessitate optimized conditions .
- Microencapsulation : Laminar clays used to protect butyric acid in post-weaning rabbit diets might also stabilize this compound for controlled release in pharmaceutical formulations .
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